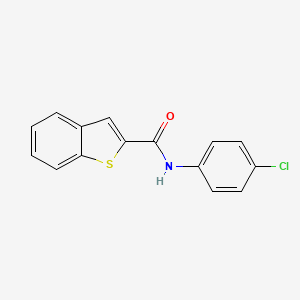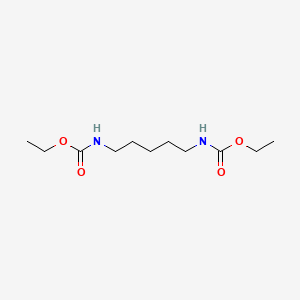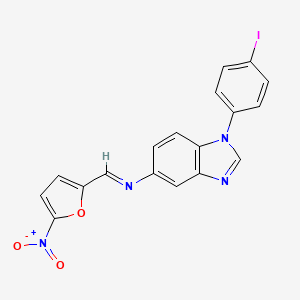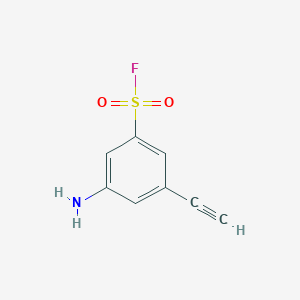![molecular formula C32H28Br4 B11941855 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dibromotricyclo[82224,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[82224,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene are complex organic compounds characterized by their unique tricyclic structures
Preparation Methods
The synthesis of 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene typically involves the bromination of tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for these compounds are not well-documented, as they are primarily used for research purposes. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield the corresponding iodinated compound .
Scientific Research Applications
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity makes it useful in synthetic chemistry for the formation of complex molecular structures .
Comparison with Similar Compounds
Similar compounds to 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene include:
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound lacks the bromine atoms and is used as a precursor in the synthesis of brominated derivatives.
5,11-Dimethyltricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound has methyl groups instead of bromine atoms and exhibits different reactivity and applications
The uniqueness of 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene lies in its bromine atoms, which confer specific reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C32H28Br4 |
|---|---|
Molecular Weight |
732.2 g/mol |
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene |
InChI |
InChI=1S/2C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12;17-15-10-14-8-6-12-2-1-11(3-4-12)5-7-13(15)9-16(14)18/h1-2,5-6,9-10H,3-4,7-8H2;1-4,9-10H,5-8H2 |
InChI Key |
IHTCYTCTQZRBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2Br)Br.C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)



![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)



![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)





